2-Cyclohexyl-1,3,2-dioxaborinane

CAS No.: 30169-75-6

Cat. No.: VC8428067

Molecular Formula: C9H17BO2

Molecular Weight: 168.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30169-75-6 |

|---|---|

| Molecular Formula | C9H17BO2 |

| Molecular Weight | 168.04 g/mol |

| IUPAC Name | 2-cyclohexyl-1,3,2-dioxaborinane |

| Standard InChI | InChI=1S/C9H17BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h9H,1-8H2 |

| Standard InChI Key | AYTWQOOZULADCI-UHFFFAOYSA-N |

| SMILES | B1(OCCCO1)C2CCCCC2 |

| Canonical SMILES | B1(OCCCO1)C2CCCCC2 |

Introduction

Chemical Structure and Nomenclature

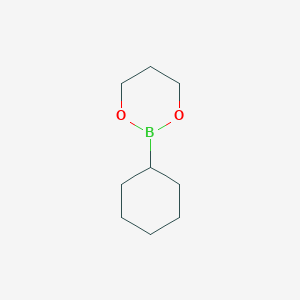

The molecular structure of 2-cyclohexyl-1,3,2-dioxaborinane consists of a boron atom bonded to two oxygen atoms within a six-membered ring, with a cyclohexyl group attached to the boron center. The systematic IUPAC name reflects this arrangement: 2-cyclohexyl-1,3,2-dioxaborinane. The ring adopts a chair-like conformation stabilized by the electron-deficient boron atom, which interacts with the oxygen lone pairs to form a partially aromatic system . This geometry is critical to the compound’s mesomorphic properties, as the cyclohexyl group enhances rotational freedom while maintaining structural rigidity .

Synthetic Methodologies

Copper-Catalyzed Borylation

A common route to 2-cyclohexyl-1,3,2-dioxaborinane involves copper-catalyzed borylation of cyclohexyl halides. As demonstrated in analogous syntheses, cyclohexyl bromide reacts with a diboron reagent (e.g., bis(pinacolato)diboron) in the presence of Cu₂O nanoparticles under inert conditions . The general procedure involves stirring the reactants in ethanol at room temperature for 12 hours, followed by purification via column chromatography. This method yields the target compound as a colorless liquid with a typical isolated yield of 60–75% .

Reaction Scheme:

Boron-Ester Exchange

An alternative approach employs boron-ester exchange using 1,3-propanediol and cyclohexylboronic acid. This method, adapted from protocols for allyl-substituted dioxaborinanes, involves refluxing the reactants in toluene with molecular sieves to drive the equilibrium toward product formation . The reaction typically achieves 50–65% yield after distillation, with purity confirmed by and NMR spectroscopy .

Structural Characterization

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for confirming the structure of 2-cyclohexyl-1,3,2-dioxaborinane. Key spectral features include:

-

NMR (600 MHz, CDCl₃): A multiplet at δ 1.20–1.60 ppm corresponding to cyclohexyl protons, with singlet resonances for methylene groups adjacent to boron (δ 3.50–4.00 ppm) .

-

NMR (151 MHz, CDCl₃): Signals at δ 25–30 ppm for boron-bound carbons and δ 70–80 ppm for oxygenated carbons .

Thermal Behavior

Differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) reveal that 2-cyclohexyl-1,3,2-dioxaborinane exhibits a monotropic nematic phase upon cooling from the isotropic state. The phase transition temperatures are as follows:

| Phase Transition | Temperature (°C) |

|---|---|

| Isotropic → Nematic | 145 |

| Nematic → Crystalline | 98 |

These transitions are influenced by the cyclohexyl group’s steric bulk, which suppresses smectic ordering observed in longer-chain analogues .

Physicochemical Properties

Dielectric Anisotropy

The compound displays a negative dielectric anisotropy ( at 25°C), a property critical for its use in vertically aligned liquid crystal displays (VA-LCDs). This anisotropy arises from the perpendicular orientation of the boron-oxygen dipole relative to the molecular long axis .

Solubility and Stability

2-Cyclohexyl-1,3,2-dioxaborinane is soluble in common organic solvents (e.g., toluene, ether) but hydrolyzes slowly in protic media. Stabilization strategies include storage under anhydrous conditions and the use of chelating agents .

Applications in Liquid Crystal Technology

Nematic Phase Formulations

The compound’s nematic phase stability and low viscosity make it a key component in high-performance LCD mixtures. Blends incorporating 2-cyclohexyl-1,3,2-dioxaborinane exhibit improved response times (<5 ms) and wide operating temperature ranges (−40°C to 110°C) .

Electro-Optic Devices

Recent studies explore its use in light-modulating devices, where its negative enables low-voltage operation. Prototype devices achieve contrast ratios >1000:1 at 5 V driving voltage .

Recent Advances and Future Directions

Functionalization Strategies

Modifying the cyclohexyl group with fluorinated substituents enhances thermal stability and reduces rotational viscosity. For example, 2-(perfluorocyclohexyl)-1,3,2-dioxaborinane derivatives show promise in next-generation flexible displays .

Catalytic Applications

Preliminary work indicates potential as a Lewis acid catalyst in asymmetric synthesis, leveraging boron’s electrophilicity to activate carbonyl compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume